N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2N3O2S/c1-9(2)19-11(4)13(10(3)17-19)22(20,21)18-12-5-7-14(15,16)8-6-12/h9,12,18H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSPUBJDAAEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. This precursor can be synthesized through the difluorocyclopropanation of alkenes using a CF3SiMe3–NaI system
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
Antiproliferative Activity
Recent studies have highlighted the potential of pyrazole-4-sulfonamide derivatives, including N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, in the development of antiproliferative agents. These compounds have been tested for their efficacy against various cancer cell lines. For instance, a study investigated the antiproliferative activity of several pyrazole derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives exhibited significant inhibitory effects with half-maximal inhibitory concentration (IC50) values demonstrating their potential as therapeutic agents against cancer .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for cell proliferation. Research indicates that pyrazole derivatives can interfere with cellular signaling pathways, thereby hindering tumor growth. For example, some studies suggest that these compounds may act as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in tumorigenesis and metastasis .
Agricultural Applications
Pesticidal Activity
This compound has also been explored for its pesticidal properties. It is part of a class of compounds that can be combined with nitrification inhibitors to enhance agricultural productivity by reducing nitrogen loss in soil. The compound's unique structural features contribute to its effectiveness as a pesticide, offering a dual action mechanism that targets both pests and soil health .
Structural Optimization and Synthesis
Synthesis Methodologies
The synthesis of this compound involves several steps that optimize yield and purity. The reaction typically includes the coupling of 3,5-dimethyl-1H-pyrazole with sulfonyl chloride under controlled conditions to ensure high yields .
Optimization Studies
Optimization studies have shown that varying reaction conditions such as temperature and solvent can significantly impact the yield of desired products. For instance, utilizing dimethylformamide (DMF) as a solvent has been reported to enhance the efficiency of the synthesis process .
Data Tables
The following table summarizes key findings related to the applications and efficacy of this compound:
Case Studies
Case Study 1: Anticancer Properties
In a recent investigation into the anticancer properties of pyrazole derivatives, this compound was evaluated alongside other derivatives for its ability to inhibit cell proliferation in vitro. The study found that this compound exhibited one of the lowest IC50 values among tested analogs, indicating its strong potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
Another study focused on the agricultural application of this compound demonstrated its effectiveness when used in conjunction with traditional pesticides. Field trials revealed that crops treated with formulations containing this compound showed improved growth rates and reduced pest incidence compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorocyclohexyl derivatives and pyrazole sulfonamides. Examples include:
- 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
Uniqueness
What sets N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.
Biological Activity
N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18F2N4O2S
- Molecular Weight : 334.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrazole-4-sulfonamide derivatives exhibit a variety of biological activities, including:
- Antiproliferative Activity : Studies have shown that derivatives of pyrazole sulfonamides can inhibit the growth of various cancer cell lines. For instance, compounds were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing significant antiproliferative effects without notable cytotoxicity at certain concentrations .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Pyrazole derivatives are reported to possess broad-spectrum antimicrobial properties, making them potential candidates for treating infections .
- Inhibition of Carbonic Anhydrases : Biochemical profiling against human carbonic anhydrases (hCA I, hCA II, hCA IV, and hCA VII) revealed that some pyrazole sulfonamides exhibit potent inhibition in the nanomolar to micromolar range. This suggests potential applications in treating conditions related to carbonic anhydrase activity, such as glaucoma and edema .
Antiproliferative Activity
A study focused on synthesizing new pyrazole-4-sulfonamide derivatives demonstrated that certain compounds showed promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives:
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-1 | 12.5 | U937 |
| MR-S1-13 | 8.3 | U937 |
| MR-S1-5 | 25.0 | U937 |
These results indicate that modifications in the chemical structure can significantly influence biological activity .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes like carbonic anhydrases suggests a mechanism involving enzyme active site binding.
- Induction of Apoptosis : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of pyrazole sulfonamide derivatives were tested for their anticancer efficacy against multiple cell lines. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a potential role in cancer therapy.
Case Study 2: Antimicrobial Testing
A set of synthesized pyrazole sulfonamides was evaluated for their antimicrobial activity against common pathogens. Results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative treatments.
Q & A
What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Level: Basic
Methodological Answer:
The synthesis of pyrazole-sulfonamide derivatives typically involves:
- Step 1: Condensation of a pyrazole precursor with a sulfonating agent (e.g., sulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Step 2: Functionalization of the cyclohexyl group via nucleophilic substitution, leveraging the electron-withdrawing fluorine atoms to enhance reactivity .
- Optimization Tips:
- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purify via column chromatography (silica gel, gradient elution) to isolate high-purity product .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Identify pyrazole ring protons (δ 6.5–7.5 ppm), sulfonamide NH (δ ~10 ppm), and cyclohexyl fluorines (δ 4.5–5.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfonamide cleavage .
- FT-IR: Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- The 4,4-difluorocyclohexyl group acts as an electron-withdrawing moiety, polarizing adjacent C-F bonds and enhancing electrophilicity at the sulfonamide sulfur .
- Experimental Design:
- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).
- Substituent effects can be modeled computationally (DFT) to predict reactivity .
What strategies resolve contradictions between in vitro and in vivo biological activity data?
Level: Advanced
Methodological Answer:
- Hypothesis-Driven Approach:
- Metabolic Stability: Perform liver microsome assays to assess CYP450-mediated degradation .
- Solubility/Bioavailability: Use HPLC to measure partition coefficients (log P) and adjust formulation (e.g., PEG-based carriers) .
- Off-Target Effects: Conduct proteome-wide screening (e.g., phage display) to identify unintended interactions .
How can X-ray crystallography and SHELX refine the compound’s crystal structure?
Level: Advanced
Methodological Answer:
- Procedure:
- Key Parameters:
What in silico methods predict target interactions and pharmacokinetics?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against enzymes like carbonic anhydrase (common sulfonamide target) using PyMOL for visualization .
- ADMET Prediction: Use SwissADME to estimate permeability (BBB score), CYP inhibition, and toxicity (e.g., Ames test) .
How is stability assessed under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
- Accelerated Stability Testing:
- Incubate at pH 2–9 (HCl/NaOH buffers) and 40°C for 72 hours.
- Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Key Metrics:
- Degradation products >5% indicate instability.
What structural modifications enhance selectivity for biological targets?
Level: Advanced
Methodological Answer:
- SAR Studies:
- Replace isopropyl with bulkier tert-butyl to reduce off-target binding .
- Introduce para-substituents (e.g., -NO₂) on the pyrazole ring to modulate electron density .
- Validation: IC₅₀ assays against target vs. related enzymes (e.g., COX-1 vs. COX-2) .
How are reaction intermediates characterized during multi-step synthesis?
Level: Basic
Methodological Answer:
- Isolation: Quench aliquots at timed intervals and purify via flash chromatography .
- Analytical Workflow:
- LC-MS: Track molecular weight changes.
- ¹H NMR: Monitor disappearance of starting material protons .
What crystallographic challenges arise from fluorine atoms, and how are they addressed?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
